molecular formula C9H11N3O4S B2666623 N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 333755-83-2

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B2666623
CAS RN: 333755-83-2
M. Wt: 257.26
InChI Key: SZUDLWGVZVFJNW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many natural compounds such as vitamins and enzymes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and sometimes X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzimidazoles, for example, can undergo a variety of reactions, including acting as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives have been extensively studied for their synthesis methods, structural analysis, and potential applications in various fields. One notable research avenue is the synthesis of metal complexes with benzimidazole derived sulfonamides, showing potential antimicrobial activity. For instance, ligands derived from benzimidazole sulfonamides have been coordinated with divalent transition metals to yield complexes that exhibited significant antibacterial properties against a range of bacterial strains, though not showing antifungal activity (Ashraf et al., 2016).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives, including those related to this compound, has been a focal point of research. These compounds have shown a high degree of activity against both Escherichia coli and Staphylococcus aureus, highlighting their potential as therapeutic agents (Gadad et al., 2000).

Enzyme Inhibition

Another significant application area is the inhibition of human carbonic anhydrase isoforms by benzimidazole derivatives bearing sulfonamide functionality. These derivatives have demonstrated potent inhibitory activity, especially against tumor-associated carbonic anhydrase IX and XII, indicating potential for cancer therapy applications (Uslu et al., 2019).

Degradation and Environmental Impact

The degradation of sulfonamide antibiotics in the environment, including those related to this compound, is crucial for understanding their environmental impact. Research has shown that certain microbial strains can degrade sulfonamides through pathways that begin with ipso-hydroxylation, indicating a novel strategy to mitigate the persistence of these compounds in the environment (Ricken et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some benzimidazole derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .

Future Directions

The future directions for research into a compound depend on its potential applications. For example, benzimidazole derivatives are being investigated for their potential use in medicine, agriculture, and industry .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c13-4-3-10-17(15,16)6-1-2-7-8(5-6)12-9(14)11-7/h1-2,5,10,13H,3-4H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUDLWGVZVFJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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